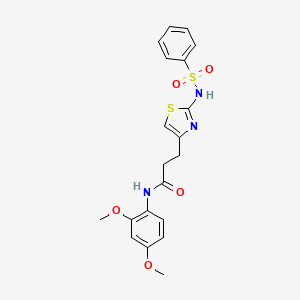

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide

Description

3-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is a sulfonamide-containing thiazole derivative characterized by a 2,4-dimethoxyphenyl propanamide moiety. Its structure integrates a benzenesulfonamido group attached to a thiazole ring, which is linked via a propanamide chain to a 2,4-dimethoxyphenyl group. Its design leverages sulfonamide and thiazole motifs, which are common in medicinal chemistry for their roles in hydrogen bonding and metabolic stability .

Properties

IUPAC Name |

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-27-15-9-10-17(18(12-15)28-2)22-19(24)11-8-14-13-29-20(21-14)23-30(25,26)16-6-4-3-5-7-16/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHBYPIFTCHTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

Sulfonamide Formation: The thiazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.

Amide Bond Formation: Finally, the sulfonamide-thiazole intermediate is coupled with 2,4-dimethoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.

Reduction: Reduction reactions can occur at the sulfonamide group or the thiazole ring.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide depends on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiazole ring may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound is compared to structurally related molecules from the evidence, focusing on substituents, heterocyclic cores, and physicochemical parameters.

Table 1: Comparative Analysis of Key Compounds

Key Observations

Core Heterocycles: The target compound features a thiazole ring, while analogs in and incorporate oxadiazole-thiazole hybrids . Compounds in and use imidazole-pyridine cores, which may enhance π-π stacking interactions compared to thiazole . Sulfonamide groups are conserved in the target compound and analogs like 21a (), but 23a/b () replace sulfonyl with amino groups, altering polarity .

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound is distinct from the 4-ethoxyphenyl in 7l () and 2,3-dimethoxyphenyl in 192 (). Methoxy positioning influences electronic properties and steric hindrance . Fluorophenyl substituents (e.g., in 11a and 192) enhance metabolic stability and lipophilicity compared to non-halogenated analogs .

Synthetic Methodologies :

- The target compound’s propanamide linkage is synthesized via coupling reactions similar to those in and , which use propionic acid derivatives and coupling agents like CDI (1,1'-carbonyldiimidazole) .

- Sulfonamide introduction (as in and ) typically involves sulfonation of amines or nucleophilic substitution .

Physicochemical Trends: Melting points for thiazole/oxadiazole hybrids (134–178°C, ) are comparable to fluorinated chromenone derivatives (175–178°C, ) . The target compound’s dimethoxy groups may elevate its melting point due to increased crystallinity.

Biological Activity

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is a synthetic compound belonging to the sulfonamide and thiazole classes. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is . The compound features a thiazole ring linked to a benzenesulfonamide group and a dimethoxyphenyl moiety.

| Property | Value |

|---|---|

| IUPAC Name | 3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)propanamide |

| Molecular Weight | 421.52 g/mol |

| CAS Number | 1040640-02-5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. The thiazole moiety may interact with various proteins or receptors involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. The presence of the thiazole ring in this compound suggests possible interactions with cancer cell pathways. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases.

Case Study:

A study investigated the cytotoxic effects of thiazole-based compounds on human cancer cell lines (e.g., A431 and Jurkat). Results showed that certain analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Anticonvulsant Activity

Thiazole-containing compounds have also demonstrated anticonvulsant properties in various models. For instance, a related study reported that specific thiazole derivatives significantly reduced seizure activity in animal models by modulating neurotransmitter levels . This suggests that 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide may also possess similar effects.

Research Findings

Recent studies have focused on synthesizing novel derivatives and evaluating their biological activities. The structure-activity relationship (SAR) analyses reveal that modifications on the phenyl ring significantly influence the biological efficacy of these compounds.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a benzenesulfonamide-thiazole intermediate with a 2,4-dimethoxyphenyl-propanamide derivative. A common approach uses propanoyl chloride or anhydride for amide bond formation under inert conditions. Key steps include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

- Catalysts : Triethylamine (TEA) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate coupling .

- Purification : Column chromatography (silica gel or RP-18) with gradients of ethyl acetate/petroleum ether or methanol/water .

Optimization : Reaction yields improve with controlled temperature (0–25°C), anhydrous conditions, and real-time monitoring via TLC or HPLC .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

A multi-analytical approach is required:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments (e.g., benzenesulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns with UV detection .

- Mass Spectrometry (EI-MS/ESI-MS) : Molecular ion peaks matching the theoretical mass (e.g., ~450–500 g/mol range) .

- Melting Point : Consistency with literature values (e.g., 177–178°C for analogous thiazole-propanamides) .

Basic: What solvent systems are suitable for solubility and stability studies of this compound?

Answer:

Solubility varies with polarity:

- Polar aprotic solvents : DMSO or DMF for stock solutions .

- Aqueous buffers : Limited solubility; use co-solvents like ethanol (<10% v/v) for biological assays .

Stability : - pH : Stable at pH 6–8; degradation observed under strongly acidic/basic conditions .

- Temperature : Store at –20°C in dark to prevent photodegradation .

Advanced: How can researchers design experiments to evaluate its enzyme inhibition mechanisms (e.g., urease or kinase targets)?

Answer:

Experimental Design :

- Target selection : Prioritize enzymes with structural homology to known thiazole/sulfonamide inhibitors (e.g., urease, CK1δ kinase) .

- Assays :

- Enzymatic activity : Spectrophotometric measurement of substrate conversion (e.g., urea hydrolysis for urease) .

- IC50 determination : Dose-response curves using serial dilutions (1 nM–100 µM) .

- Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Controls : Include standard inhibitors (e.g., thiourea for urease) and solvent blanks .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:

Data Discrepancy Analysis :

- Assay variability : Compare protocols (e.g., enzyme source, substrate concentration). For example, urease from Helicobacter pylori vs. Canavalia ensiformis may yield divergent IC50 values .

- Structural analogs : Evaluate substituent effects (e.g., dimethoxy vs. methyl groups on phenyl rings) using SAR tables .

- Crystallography : Resolve binding modes via X-ray diffraction (e.g., SHELX-refined structures to identify key hydrogen bonds) .

Statistical validation : Use ANOVA or t-tests to assess significance of activity differences .

Advanced: What structure-activity relationship (SAR) strategies enhance potency against microbial targets?

Answer:

SAR Optimization :

- Thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at position 4 to enhance enzyme binding .

- Sulfonamide linker : Replace with sulfonylurea for improved solubility and target affinity .

- Dimethoxyphenyl group : Substitute with 4-fluorophenyl to reduce metabolic degradation .

Validation : Synthesize derivatives (e.g., 3-(2-benzenesulfonamido-5-Cl-1,3-thiazol-4-yl)-N-(2,4-F2-phenyl)propanamide) and compare IC50 values .

Advanced: What computational methods predict pharmacokinetic properties (e.g., LogP, bioavailability)?

Answer:

In Silico Tools :

- LogP calculation : Use Molinspiration or SwissADME to estimate hydrophobicity (expected LogP ~3.5) .

- Bioavailability : Rule-of-Five compliance (molecular weight <500, H-bond donors <5) .

- Metabolism prediction : CYP450 isoform reactivity via Schrödinger’s QikProp .

Validation : Cross-check with experimental Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.